![molecular formula C18H31N3O2 B3805801 (3R*,4R*)-1-(1-cyclohexen-1-ylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B3805801.png)
(3R*,4R*)-1-(1-cyclohexen-1-ylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol
Übersicht
Beschreibung
(3R*,4R*)-1-(1-cyclohexen-1-ylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol, also known as JNJ-7925476, is a novel compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Wirkmechanismus
(3R*,4R*)-1-(1-cyclohexen-1-ylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. By modulating the activity of these receptors, it is believed to have an effect on the neurotransmitter systems that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(1-cyclohexen-1-ylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and working memory in rats. In addition, it has been shown to have a low potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3R*,4R*)-1-(1-cyclohexen-1-ylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is its high selectivity for the dopamine D2 and serotonin 5-HT1A receptors, which reduces the risk of off-target effects. However, one limitation is that its pharmacokinetic properties, such as its half-life and bioavailability, are not well understood.
Zukünftige Richtungen
Future research on (3R*,4R*)-1-(1-cyclohexen-1-ylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol could focus on its potential use in the treatment of specific psychiatric disorders, such as schizophrenia or depression. It could also be studied in combination with other drugs to determine if it has synergistic effects. In addition, further research could be conducted to better understand its pharmacokinetics and to develop more efficient synthesis methods.
Conclusion:
In conclusion, (3R*,4R*)-1-(1-cyclohexen-1-ylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is a promising compound that has potential as a therapeutic agent for various psychiatric disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Future research could further elucidate its potential uses and improve its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-1-(1-cyclohexen-1-ylacetyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been studied for its potential use in the treatment of various diseases, including schizophrenia, depression, and anxiety. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are both involved in the regulation of mood and behavior.
Eigenschaften
IUPAC Name |
2-(cyclohexen-1-yl)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-19-9-11-20(12-10-19)16-7-8-21(14-17(16)22)18(23)13-15-5-3-2-4-6-15/h5,16-17,22H,2-4,6-14H2,1H3/t16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRQNRHMRKSJSX-IAGOWNOFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)C(=O)CC3=CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C(=O)CC3=CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.